molecular formula C23H27N7O2 B2374729 N-(2-ethoxyphenyl)-4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carboxamide CAS No. 1421455-86-8

N-(2-ethoxyphenyl)-4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carboxamide

Cat. No.: B2374729
CAS No.: 1421455-86-8
M. Wt: 433.516
InChI Key: UQRREMLAKKUOAE-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine and piperazine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include:

    Pyridine derivatives: Used as starting materials or intermediates.

    Carboxylic acids or their derivatives: For the formation of the carboxamide group.

    Catalysts: Such as palladium or copper catalysts to facilitate coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using large-scale reactors, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying its interactions with biological targets.

    Medicine: Potential therapeutic applications, such as anti-cancer or anti-inflammatory agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethoxyphenyl)-4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carboxamide: shares structural similarities with other piperazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-4-[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N7O2/c1-3-32-19-9-5-4-8-18(19)27-23(31)30-14-12-29(13-15-30)22-16-21(25-17(2)26-22)28-20-10-6-7-11-24-20/h4-11,16H,3,12-15H2,1-2H3,(H,27,31)(H,24,25,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRREMLAKKUOAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NC(=NC(=C3)NC4=CC=CC=N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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